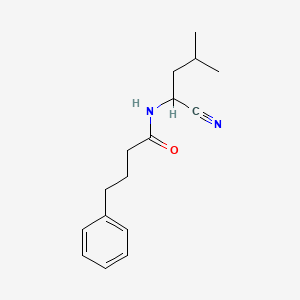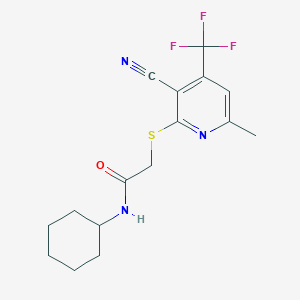![molecular formula C13H12Cl2N2S2 B2576382 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338401-55-1](/img/structure/B2576382.png)
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a useful research compound. Its molecular formula is C13H12Cl2N2S2 and its molecular weight is 331.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Properties
Synthesis and Transformation of Phosphorylated 1,3-Azoles : This review focuses on the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, and their chemical and biological properties. The study highlights the methodologies for synthesizing these derivatives and their potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative activities among others (Abdurakhmanova et al., 2018).
Medicinal Perspective of 2,4‐Thiazolidinediones : This review covers the development of 2,4‐Thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It discusses various synthetic methodologies for the TZD core and the importance of substitutions at N‐3 and C‐5 for their biological activities (Singh et al., 2022).
Environmental and Analytical Chemistry
Herbicides Based on 2,4-D : This review provides insights into the role of microorganisms in the degradation of 2,4-D herbicides and their metabolites in agricultural environments. It emphasizes the environmental persistence and toxic effects of these compounds on non-target organisms, including potential impacts on human health (Magnoli et al., 2020).
Analytical Methods for Antioxidant Activity : This review critically presents tests used to determine antioxidant activity, including the ABTS and DPPH assays, highlighting their mechanisms, advantages, and applications. These methods are essential for evaluating the antioxidant capacity of various samples, including those containing thiazolidinedione derivatives (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with fungal proteins, disrupting their normal function and leading to antifungal effects . Additionally, this compound has shown potential in binding to cancer cell proteins, inhibiting their proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing cell leakage and death . In cancer cells, the compound inhibits cell division and induces apoptosis, thereby reducing tumor growth . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their catalytic activity and preventing bacterial growth . In fungal cells, it disrupts membrane proteins, leading to loss of membrane integrity . In cancer cells, the compound binds to specific proteins involved in cell division, inhibiting their function and inducing apoptosis . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biological effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its antimicrobial and antifungal effects persist over time, although the potency may decrease slightly . In cancer cell studies, the compound’s effects on cell proliferation and apoptosis remain consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antimicrobial and antifungal effects without noticeable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s anticancer effects are dose-dependent, with higher doses leading to greater inhibition of tumor growth . Threshold effects have been noted, with a minimum effective dose required to achieve biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites may retain some biological activity, contributing to the compound’s overall effects . The compound also interacts with cofactors such as NADH and FADH2, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins, facilitating its uptake into cells . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins . It may also be targeted to specific organelles such as the mitochondria, influencing mitochondrial function and energy production . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biological effects .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2S2/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXLAWSTFSXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)

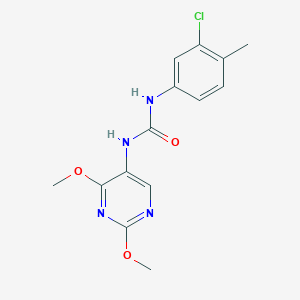
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2576306.png)
![methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2576307.png)
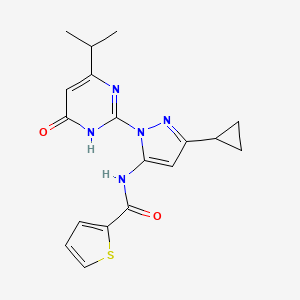
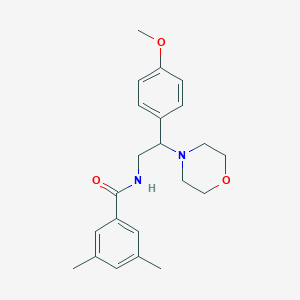
![5-bromo-2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2576313.png)
![3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2576314.png)
![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)
